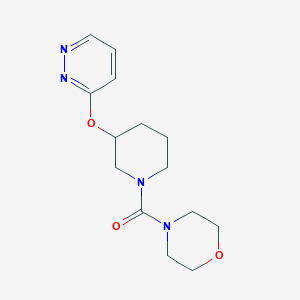

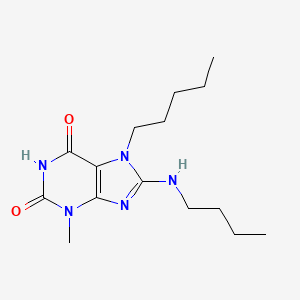

8-(Butylamino)-3-methyl-7-pentylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(Butylamino)-3-methyl-7-pentylpurine-2,6-dione, commonly known as BAMPP, is a purine derivative that has been extensively studied for its potential applications in scientific research. BAMPP is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE), which plays a crucial role in the regulation of intracellular signaling pathways.

Scientific Research Applications

Synthesis and Characterization

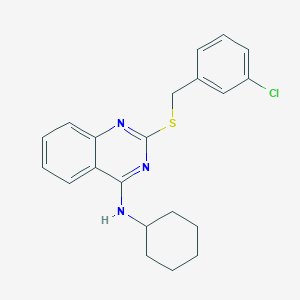

One area of research focuses on the synthesis and characterization of compounds with related structures, investigating their chemical properties and the formation of Schiff bases, which are crucial for developing various chemical sensors, pharmaceuticals, and materials. For example, the study by Opozda et al. (2006) on the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine provides insights into the molecular structure and hydrogen bonding of related compounds (Opozda et al., 2006).

Antimicrobial Activities

Another significant area of application is in the development of antimicrobial agents. Research by Sharma et al. (2004) on the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones highlights the potential of similar compounds in addressing microbial resistance and finding new therapeutic agents (Sharma et al., 2004).

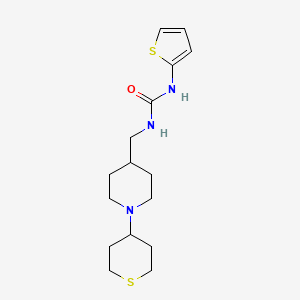

Antifungal and Antitumor Activities

Compounds related to "8-(Butylamino)-3-methyl-7-pentylpurine-2,6-dione" have also been studied for their antifungal and antitumor potentials. Ryu et al. (2007) synthesized 6-arylamino-phthalazine-5,8-diones and evaluated their antifungal activity, suggesting a basis for the development of potent antifungal agents (Ryu et al., 2007). Similarly, research into aminoanthraquinone derivatives has explored their cytotoxic activities against cancer cell lines, indicating a path for anticancer drug development (Nor et al., 2013).

Green Chemistry and Environmental Applications

The exploration of green chemistry approaches for the synthesis of related compounds, as described by Dhorajiya and Dholakiya (2013) for the synthesis of thiobarbiturates in aqueous systems, highlights the importance of environmentally friendly methods in chemical research (Dhorajiya & Dholakiya, 2013).

Mechanism of Action

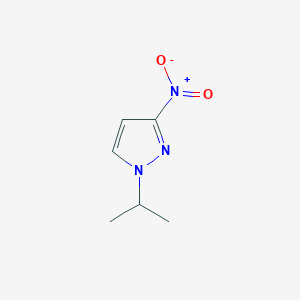

Target of Action

Similar compounds such as pyrrolo [2,3-d]pyrimidine linked hybrids have been found to inhibit the α-amylase enzyme .

Mode of Action

Similar compounds have been found to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose . This inhibition can result in a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

Similar compounds have been found to affect the α-amylase pathway . By inhibiting α-amylase, these compounds can slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

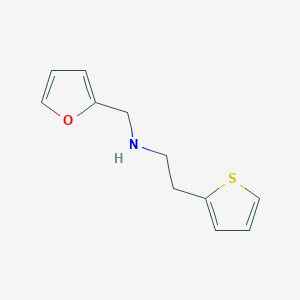

Result of Action

Similar compounds have been found to have excellent antidiabetic action, with ic 50 values in the 0252–0281 mM range . These compounds have also been found to inhibit the migration and invasion of 4T1 cells .

properties

IUPAC Name |

8-(butylamino)-3-methyl-7-pentylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2/c1-4-6-8-10-20-11-12(17-14(20)16-9-7-5-2)19(3)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUDEFFFNOECHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1NCCCC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)

![1-methyl-4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2455821.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2455823.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B2455825.png)